molecular formula C22H23FN2O5S B1678204 Nesbuvir CAS No. 691852-58-1

Nesbuvir

Cat. No. B1678204
M. Wt: 446.5 g/mol
InChI Key: WTDWVLJJJOTABN-UHFFFAOYSA-N
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Description

Nesbuvir is a novel selective inhibitor of nonstructural protein 5B (NS5B) polymerase with an IC50 value of 5 nM . NS5B is a viral protein found in Hepatitis C Virus (HCV) and plays a crucial role in HCV RNA replication .


Molecular Structure Analysis

Nesbuvir has a chemical formula of C22H23FN2O5S . It belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids . These are phenylpropanoids containing the 2-phenylbenzofuran moiety .


Chemical Reactions Analysis

Nesbuvir is a selectively inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . It inhibits the replication of the viral genome .

Scientific Research Applications

  • Specific Scientific Field : Virology, specifically the treatment of Hepatitis C .

  • Methods of Application or Experimental Procedures : The development of directly acting antiviral (DAA) HCV therapeutics was facilitated by the adaptation of HCV to a cell culture system allowing the description of the HCV lifecycle and identification of potential novel drug targets . In addition to protease inhibitors (PI), these targets include inhibitors of the non-structural NS5A enzyme, a protein possibly involved in HCV replication, and nucleoside/nucleotide analogue and non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (RdRp/NS5B) .

  • Results or Outcomes Obtained : The presence of Nesbuvir had an almost similar effect on NS5B 1b isolate BK and shifted the Tm by 2 °C, indicating that the interaction is weak . The data suggest that Nesbuvir is the only allosteric inhibitor that interacts significantly with the polymerase from genotype 3a .

properties

IUPAC Name

5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDWVLJJJOTABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219225
Record name Nesbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nesbuvir

CAS RN

691852-58-1
Record name Nesbuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691852581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nesbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nesbuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK815W3Z8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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